molecular formula C13H10Cl2O B164973 (2-Chlorophenyl)(4-chlorophenyl)methanol CAS No. 43171-49-9

(2-Chlorophenyl)(4-chlorophenyl)methanol

Cat. No. B164973
Key on ui cas rn: 43171-49-9
M. Wt: 253.12 g/mol
InChI Key: VFGVWLQSEJIIJV-UHFFFAOYSA-N
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Patent
US07504522B2

Procedure details

This material was prepared from 2,2′-dichlorobenzophenone using the procedure described for compound (7) (8.96 g, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])=[O:5].ClC1C=CC=CC=1C(O)C1C=CC(Cl)=CC=1>>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH:4]([OH:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)C2=C(C=CC=C2)Cl)C=CC=C1
Step Two
Name
Quantity
8.96 g
Type
reactant
Smiles
ClC1=C(C(C2=CC=C(C=C2)Cl)O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(C2=C(C=CC=C2)Cl)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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